molecular formula C10H16N2O3 B3026390 Butabarbital-d5 CAS No. 1215565-64-2

Butabarbital-d5

Cat. No. B3026390
CAS RN: 1215565-64-2
M. Wt: 217.28 g/mol
InChI Key: ZRIHAIZYIMGOAB-ZTIZGVCASA-N
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Description

Butabarbital-d5 is a deuterated form of butabarbital, a barbiturate derivative. Barbiturates are central nervous system depressants that have been used as sedatives and hypnotics. This compound is primarily used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of butabarbital .

Mechanism of Action

Butabarbital-d5, like other barbiturates, exerts its effects by potentiating the activity of gamma-aminobutyric acid (GABA) at GABA-A receptors. This leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron and decreased neuronal excitability. The compound also inhibits neuronal acetylcholine and glutamate receptors, contributing to its sedative and hypnotic effects .

Safety and Hazards

Butabarbital-d5 is classified as a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to the central nervous system and the visual organs . It is recommended to handle it with care, using protective gloves, eye protection, and face protection .

Biochemical Analysis

Biochemical Properties

Butabarbital-d5, like its parent compound butabarbital, is thought to interact with gamma-aminobutyric acid (GABA) receptors in the brain . It binds at a distinct binding site associated with a Cl- ionophore at the GABA A receptor, increasing the duration of time for which the Cl- ionophore is open . This interaction enhances the inhibitory effect of GABA, leading to increased sleepiness .

Cellular Effects

This compound, through its action on GABA receptors, influences various cellular processes. It potentiates inhibitory GABAergic tone, leading to a decrease in neuronal activity . This can have a profound effect on cell signaling pathways and gene expression, particularly those related to neuronal activity and sleep regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to a distinct site associated with a Cl- ionophore at the GABA A receptor . This binding increases the duration of time for which the Cl- ionophore is open, thereby prolonging the post-synaptic inhibitory effect of GABA . This results in acute potentiation of inhibitory GABAergic tone and a profound suppression of neuronal activity .

Temporal Effects in Laboratory Settings

These studies often involve monitoring the effects of the drug over time, including its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is known that barbiturates like butabarbital are metabolized in the liver, and this process involves various enzymes and cofactors .

Transport and Distribution

Barbiturates are known to be distributed throughout the body, and they can cross the blood-brain barrier due to their lipophilic nature .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas of the cell where GABA A receptors are present, such as the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butabarbital-d5 involves the incorporation of deuterium atoms into the butabarbital molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents. One common method involves the reaction of deuterated ethyl iodide with the corresponding barbituric acid derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard .

Chemical Reactions Analysis

Types of Reactions

Butabarbital-d5, like other barbiturates, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized barbiturate derivatives, while substitution reactions can produce a variety of substituted this compound compounds .

Comparison with Similar Compounds

Similar Compounds

Butabarbital-d5 is similar to other deuterated barbiturates, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific use as an internal standard for butabarbital quantification. The incorporation of deuterium atoms provides a distinct mass difference, allowing for accurate and precise measurement in analytical applications .

properties

IUPAC Name

5-butan-2-yl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIHAIZYIMGOAB-ZTIZGVCASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1(C(=O)NC(=O)NC1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661836
Record name Butabarbital-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215565-64-2
Record name Butabarbital-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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